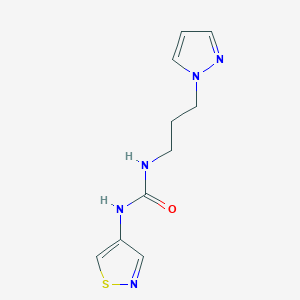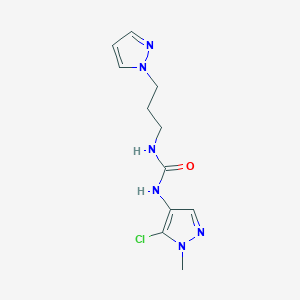
1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylcyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylcyclohexyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a cyclohexyl ring with a methyl substitution. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylcyclohexyl)urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the starting materials would be 1-chloro-3-methyl-2-butanone and hydrazine hydrate. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Substitution Reaction: The resulting pyrazole derivative is then subjected to a substitution reaction with a chlorinating agent, such as thionyl chloride, to introduce the chlorine atom at the 5-position of the pyrazole ring.
Urea Formation: The final step involves the reaction of the chlorinated pyrazole derivative with 3-methylcyclohexyl isocyanate to form the desired urea compound. This reaction is typically carried out in an inert solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may also be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylcyclohexyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl groups, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction may result in the reduction of the urea group to an amine.
Substitution: The chlorine atom on the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide, in an organic solvent like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylcyclohexyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: The compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylcyclohexyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylphenyl)urea: This compound has a similar structure but with a phenyl ring instead of a cyclohexyl ring.
1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylbutyl)urea: This compound has a butyl group instead of a cyclohexyl ring.
Uniqueness
1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylcyclohexyl)urea is unique due to the presence of both a pyrazole ring and a cyclohexyl ring with specific substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The combination of the chlorine atom and the methyl groups on the pyrazole ring, along with the cyclohexyl ring, provides a unique scaffold for the development of new compounds with potential therapeutic and industrial applications.
Propriétés
IUPAC Name |
1-(5-chloro-1-methylpyrazol-4-yl)-3-(3-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O/c1-8-4-3-5-9(6-8)15-12(18)16-10-7-14-17(2)11(10)13/h7-9H,3-6H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZRRQDWOPZELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC(=O)NC2=C(N(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(4-Acetylpiperazin-1-yl)ethylamino]-3-(hydroxymethyl)benzonitrile](/img/structure/B6983594.png)
![4-[3-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidin-1-yl]-3-(hydroxymethyl)benzonitrile](/img/structure/B6983595.png)
![5-[[1-(3-chlorophenyl)cyclopropyl]carbamoylamino]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6983609.png)
![4-[1-(2,3-Dimethylphenyl)ethylcarbamoylamino]-1-methylpyrazole-3-carboxamide](/img/structure/B6983613.png)

![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-yl)urea](/img/structure/B6983629.png)
![N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-[(1-methoxy-2-methylpropan-2-yl)carbamoylamino]benzamide](/img/structure/B6983635.png)
![N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(4-methoxybutan-2-ylcarbamoylamino)benzamide](/img/structure/B6983639.png)
![N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-(2-hydroxypentylcarbamoylamino)benzamide](/img/structure/B6983644.png)
![4-[[cyclopropylmethyl(methyl)carbamoyl]amino]-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B6983649.png)

![1-[(1-Methylsulfanylcyclopropyl)methyl]-3-(1,2-thiazol-4-yl)urea](/img/structure/B6983672.png)
![1-(5-Chloro-1-methylpyrazol-4-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B6983685.png)

